3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine - 477872-64-3

3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine

Catalog Number: EVT-2943542
CAS Number: 477872-64-3
Molecular Formula: C13H11ClN4S2
Molecular Weight: 322.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a 1,2,4-triazole derivative featuring a naphthalene ring system, a phenyl ring, and a 4-nitrophenyl group. The crystal structure analysis highlights the near-perpendicular orientation of these rings relative to the central triazole ring. []
  • Compound Description: This research focuses on a novel 1,2,4-triazole-based ligand, 2-ethyl-5-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzene-1,4-diol, and its coordination complexes with various transition metals (Cr3+, Fe3+, Co3+, Ni2+, Cu2+). [] The study investigates the synthesis, characterization, and antibacterial activity of these complexes.
  • Compound Description: This compound is a 1,2,4-triazole derivative characterized by X-ray crystallography. [] The study emphasizes the conformational features of the molecule, including the dihedral angles between the triazole ring and the substituted benzene rings.
  • Compound Description: This 1,2,4-triazole derivative incorporates an adamantane moiety, distinguishing it from the other compounds listed. [] The crystal structure analysis of this compound reveals the planarity of the triazole ring and the absence of significant hydrogen bonding interactions.
  • Compound Description: This research investigates a series of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, focusing on their synthesis and antiviral activities. [] Several derivatives exhibited promising activity against human adenovirus type 5 and ECHO-9 virus.
  • Compound Description: This research details the synthesis and characterization of methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS), a novel ligand designed for complexation with Group 12 elements (Zn, Cd, Hg). [] The study focuses on the structural analysis of the ligand and its metal complexes, revealing diverse supramolecular architectures influenced by metal coordination geometries and intermolecular interactions.
  • Compound Description: This compound, featuring two 1,2,4-triazole rings linked by a sulfanylmethyl bridge, exhibits conformational polymorphism. [, ] Two distinct crystal structures (monoclinic and orthorhombic) have been reported, highlighting the influence of molecular conformation on crystal packing and intermolecular interactions.
  • Compound Description: This compound, characterized by X-ray crystallography, demonstrates conformational flexibility due to its substituents on the pyrazole ring. [] The study highlights the role of hydrogen bonding in forming a three-dimensional network within the crystal structure.
  • Compound Description: This 1,2,4-triazole derivative, studied using X-ray crystallography, forms centrosymmetric dimers linked by N—H⋯N hydrogen bonds. [] The crystal structure analysis reveals the formation of a complex three-dimensional network through various intermolecular interactions.
  • Compound Description: This series of compounds, synthesized and characterized for their antimicrobial and antitubercular activities, highlights the importance of incorporating 1,2,4-triazole rings and sulfur-containing heterocycles in drug design. []
  • Compound Description: This research focuses on the synthesis and evaluation of N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide derivatives as potential antimicrobial, antioxidant, and anti-inflammatory agents. []
  • Compound Description: This research focuses on synthesizing and evaluating the antifungal activity of (5-phenyl-[1,3,4]oxadiaol-2-yl)-(6-phenyl-7H-[1,2,4]triazol[3,4-b][1,3,4]thiadiazin-3-ylmethyl)-amine and its derivatives. [] The study highlights the use of 5-phenyl-[1,3,4]oxadiazol-2-ylamine as a starting material for generating these fused heterocyclic compounds.
  • Compound Description: This study focuses on synthesizing and characterizing new metal-free, zinc(II), and lead(II) phthalocyanines incorporating 1,2,4-triazole rings linked through sulfur bridges. [] The research investigates the photophysical and photochemical properties of these phthalocyanines for potential use as photosensitizers in photodynamic therapy.
  • Compound Description: This research describes the synthesis and antimicrobial activity of a series of compounds derived from 5,5′-methylenebis(4–phenyl-4H-1,2,4-triazole-3-thiol), a molecule containing two 1,2,4-triazole rings linked by a methylene bridge. [] The study explores various structural modifications, including the introduction of ester, hydrazide, arylidene, and amine functionalities.
  • Compound Description: This study details the synthesis and biological evaluation of a series of thiosemicarbazide and 1,2,4-triazole derivatives originating from ethyl [(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. [] The research focuses on exploring the antimicrobial activities and the effects of these compounds on the central nervous system.
  • Compound Description: This research focuses on the synthesis and antimicrobial activities of a series of 1,2,4-triazole derivatives derived from ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates. [] The study highlights the synthesis of various substituted triazole derivatives and their evaluation against a panel of microorganisms.
  • Compound Description: This research focuses on synthesizing and characterizing a series of 1-(3-methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone derivatives. [] The study evaluates their antioxidant and antibacterial properties, highlighting their potential as lead compounds for drug development.
  • Compound Description: This study describes synthesizing two novel thiofibrates incorporating 1,3,4-oxadiazole and 1,2,4-triazole moieties, derived from 7-hydroxy-4-methyl-2H-chromen-2-one. [] The research focuses on preparing and characterizing these compounds for potential pharmacological applications.
  • Compound Description: This study investigates the synergistic effects of combining the phenolic compound (2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) and the GPR17 agonist 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0) with temozolomide (TMZ) as a potential glioblastoma therapy. [] The research highlights the enhanced cell death activity observed with this combinatorial approach.
  • Compound Description: This research identifies 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide (NTB451) as a potent inhibitor of necroptosis. [] The study demonstrates its ability to inhibit the phosphorylation and oligomerization of mixed lineage kinase domain like (MLKL) and the formation of the receptor interacting serine/threonine-protein kinase 1 (RIPK1)-RIPK3 complex, key events in the necroptotic pathway.
  • Compound Description: This compound, identified through molecular docking and subsequent synthesis, exhibits potent inhibitory activity against HIV-1 reverse transcriptase (HIV-1 RT) and possesses acceptable aqueous solubility. [] This research highlights its potential as a lead scaffold for developing novel water-soluble triazole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs).
  • Compound Description: This research involves synthesizing and evaluating a series of 2-{(Z)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-4H-chromen-4-ones for their antioxidant and anti-inflammatory activities. [] The study highlights the importance of the 1,2,4-triazole scaffold and its potential in developing new therapeutic agents.
  • Compound Description: This research focuses on synthesizing and characterizing a series of 1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-2-{[4-(aryl/alkyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone derivatives. [] The study aims to understand the structural features and properties of these compounds through experimental and computational methods.
  • Compound Description: This compound, featuring an adamantane moiety attached to the 1,2,4-triazole ring, has been studied using spectroscopic techniques and computational methods. [] The research focuses on understanding its vibrational characteristics, electronic properties, and potential applications based on its molecular structure.
  • Compound Description: This research focuses on synthesizing, characterizing, and evaluating the biological activity of 2-{[5-(2-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. [] The study combines experimental techniques and theoretical calculations to understand the structural, spectroscopic, and biological properties of this compound.
  • Compound Description: This research focuses on synthesizing and evaluating the anti-inflammatory activity of a series of 2-{[5-(2-chlorophenyl)-4H-1,2,4-Triazol-3-YL]Sulfanyl}-1-(substituted phenyl)ethanone derivatives. [, ] The study explores the impact of various substituents on the phenyl ring on the anti-inflammatory potential of these compounds.

Properties

CAS Number

477872-64-3

Product Name

3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine

Molecular Formula

C13H11ClN4S2

Molecular Weight

322.83

InChI

InChI=1S/C13H11ClN4S2/c14-10-4-1-3-9(7-10)8-20-13-17-16-12(18(13)15)11-5-2-6-19-11/h1-7H,8,15H2

InChI Key

VPMCXHCIRJHMKI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(N2N)C3=CC=CS3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.